molecular formula C7H10Br2N2 B2999367 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide CAS No. 2140305-91-3

6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide

Cat. No. B2999367
CAS RN: 2140305-91-3
M. Wt: 281.979
InChI Key: FLDDNTAAWZHAOT-UHFFFAOYSA-N
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Description

“6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and its molecular weight is 201.06 . The IUPAC name for this compound is 6-bromo-2,4-dimethyl-3-pyridinamine .


Molecular Structure Analysis

The SMILES string for this compound is CC1=CC(Br)=NC(C)=C1N . The InChI code is 1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 . The InChI key is FLDDNTAAWZHAOT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide” is solid . It has a molecular weight of 201.06 . The storage temperature is recommended to be in a refrigerator .

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds similar to "6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide" have focused on understanding their crystal structures. For instance, the investigation of the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium salts revealed insights into nonclassical noncovalent interactions, highlighting the importance of aryl bromine and ionic metal bromide interactions in structural control (AlDamen & Haddad, 2011).

Regioselective Halogenation

Research on the regioselective halogenation of pyridines, including amino, hydroxy, and methoxy pyridines, underscores the chemical versatility and reactivity of brominated pyridine derivatives. These studies have shown how different substituents affect regioselectivity and yield, providing a pathway for synthesizing monobrominated derivatives in high yields (Canibano et al., 2001).

Supramolecular Interactions

The study of supramolecular interactions in compounds like "6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide" has been significant for understanding how bromine participates in noncovalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for designing molecular assemblies and materials (Al-Far & Ali, 2007).

Selective Amination

Research into the selective amination of polyhalopyridines has shown how palladium-catalyzed reactions can be used to achieve high yields and excellent chemoselectivity. These findings are relevant for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Anion Exchange Membranes

Brominated pyridine derivatives have been explored for their potential in creating anion exchange membranes. These membranes, prepared from bromomethylated polymers and aminated with pyridine derivatives, exhibit promising properties for applications in energy conversion and environmental technologies (Li & Xu, 2009).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-bromo-2,4-dimethylpyridin-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.BrH/c1-4-3-6(8)10-5(2)7(4)9;/h3H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPHQKOYTUQWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide

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